![molecular formula C19H25ClN4O3 B2601904 (4-Isopropoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189854-85-0](/img/structure/B2601904.png)
(4-Isopropoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
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Description
(4-Isopropoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H25ClN4O3 and its molecular weight is 392.88. The purity is usually 95%.
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Scientific Research Applications
Parkinson’s Disease Research
This compound has been utilized in the development of novel radiotracers targeting leucine-rich repeat kinase 2 (LRRK2) . Mutations that increase LRRK2 activity are associated with Parkinson’s disease, making it a significant target for research. The compound, labeled with fluorine-18 , is used to develop a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain .
Boronic Acid Derivatives Synthesis
The related compound (6-methoxypyridin-3-yl)boronic acid is a key intermediate in the synthesis of various boronic acid derivatives . These derivatives are crucial in organic synthesis and drug discovery, particularly in the development of Suzuki coupling reactions.
Cancer Metastasis Inhibition
A structurally similar compound, 4-[6-(4-Isopropoxyphenyl)Pyrazolo[1,5-a]Pyrimidin-3-yl]Quinoline , has been shown to suppress metastasis in colorectal cancer cells . It does so by affecting HIF-1α/MCT-4-mediated lactate excretion , which is a critical pathway in cancer cell metabolism and metastasis .
Lead Compound for Drug Development
The compound’s high in vitro binding affinity for LRRK2 suggests that it could serve as a lead compound for the development of new drugs . Drug candidates derived from this compound could potentially treat diseases where LRRK2 is implicated, such as Parkinson’s disease.
properties
IUPAC Name |
[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3.ClH/c1-14(2)26-16-6-4-15(5-7-16)19(24)23-12-10-22(11-13-23)17-8-9-18(25-3)21-20-17;/h4-9,14H,10-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGTIUGNKXWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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